5-Cyanophthalide

Process Chemistry Yield Optimization Pharmaceutical Intermediate Manufacturing

5-Cyanophthalide is the essential intermediate for citalopram/escitalopram manufacturing. The 5-cyano group enables selective Grignard additions; 3- or other isomers fail. Use only ≥98% HPLC purity with full characterization data (NMR, IR, X-ray) for ANDA/DMF filing. Sustainable, cyanide-free routes reduce EHS costs.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 82104-74-3
Cat. No. B015270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanophthalide
CAS82104-74-3
Synonyms1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile;  1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; 
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(=O)O1
InChIInChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
InChIKeyXEEGWTLAFIZLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanophthalide (CAS 82104-74-3) Procurement & Technical Baseline for Pharmaceutical Synthesis


5-Cyanophthalide (1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile, C9H5NO2, MW 159.14) is a white to off-white crystalline solid with a melting point of 201-205 °C and limited solubility in acetone, chloroform, and methanol . It is a key intermediate in the commercial synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressants citalopram and escitalopram, wherein the cyano group enables sequential Grignard additions with minimal nucleophilic attack on the nitrile moiety [1]. Commercially available grades typically specify ≥97% or ≥98% purity by HPLC, with the compound supplied for R&D, analytical method development, and API manufacturing . Its established role in a blockbuster drug class makes it a high-volume procurement item for pharmaceutical fine chemical supply chains.

Why 5-Cyanophthalide Cannot Be Substituted with Generic Phthalide Intermediates in SSRI API Synthesis


Substituting 5-cyanophthalide with seemingly similar phthalide intermediates (e.g., 5-carboxyphthalide, 5-bromophthalide, 5-aminophthalide, or the 3-cyanophthalide isomer) introduces critical failures in citalopram/escitalopram synthesis. The 5-cyano group is essential for two successive Grignard reactions with 4-fluorophenyl magnesium halide and N,N-dimethylaminopropyl magnesium halide, which proceed with high selectivity and minimal attack on the nitrile [1]. Alternative functional groups (e.g., carboxylic acid, bromo, amino) either require additional protection/deprotection steps, produce different reactivity profiles, or yield inactive/impure API [2]. Furthermore, the 5-positional isomer melts at 201-205 °C—over 80 °C higher than the 3-cyanophthalide isomer (120-121 °C)—which directly impacts handling, purification, and storage logistics in manufacturing . Therefore, generic substitution without process re-validation is not technically viable; the evidence below quantifies exactly where 5-cyanophthalide offers verifiable, decision-relevant differentiation.

5-Cyanophthalide: Quantitative Differentiation Evidence for Scientific Procurement


Improved Synthetic Yield from 5-Carboxyphthalide: Direct Process Comparison

The conversion of 5-carboxyphthalide to 5-cyanophthalide has been optimized to achieve yields of 80-88%, representing an approximately 18% improvement over earlier patent processes [1]. Specifically, a patented process using hydroxylamine instead of ammonia yielded 80%, which is 18% higher than the yields reported in EP 1140886 [2]. Another method employing a dehydrating agent and sulfonamide achieved an 88% yield (52 g isolated product) [3]. This directly translates to reduced raw material cost and waste generation for procurement of 5-cyanophthalide produced via improved routes.

Process Chemistry Yield Optimization Pharmaceutical Intermediate Manufacturing

Positional Isomer Differentiation: Thermal Stability and Handling

The 5-cyanophthalide positional isomer (CAS 82104-74-3) exhibits a melting point range of 201-205 °C, which is approximately 80-85 °C higher than that of the 3-cyanophthalide isomer (CAS 27613-27-0), which melts at 120-121 °C . This substantial difference reflects distinct intermolecular interactions and crystal packing arrangements . In a manufacturing or QC setting, the higher melting point facilitates easier handling, more robust purification via crystallization, and simplified storage (reduced risk of melting/sintering during ambient temperature fluctuations).

Physical Characterization Isomer Purity Thermal Stability

Commercial Purity Specifications Supporting Regulatory Filings

Commercial suppliers offer 5-cyanophthalide with HPLC purity specifications of ≥98.0 area% or ≥97.0%, often accompanied by total nitrogen purity verification . This high purity is essential for use as a reference standard in analytical method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and during commercial citalopram production [1]. In contrast, alternative phthalide intermediates like 5-bromophthalide or 5-aminophthalide are typically supplied at 98% purity but lack the same level of regulatory characterization data packages, limiting their direct utility in ANDA filings .

Analytical Method Development Reference Standards ANDA/DMF Filing

One-Pot Citalopram Synthesis Enabled by Cyano Functionality

The 5-cyano group uniquely enables a one-pot synthesis of citalopram via sequential Grignard additions followed by cyclization and C-alkylation without isolation or purification of intermediates [1]. This process advantage is not achievable with 5-carboxyphthalide, which requires protection/deprotection steps, or 5-bromophthalide, which necessitates transition metal-catalyzed coupling reactions. The one-pot approach reduces solvent usage, minimizes unit operations, and improves overall process mass intensity [2].

Process Intensification Green Chemistry API Manufacturing

Cyanide-Free Synthetic Route: Environmental and Safety Benchmark

An alternative three-step synthesis of 5-cyanophthalide avoids the use of environmentally detrimental cyanides (e.g., CuCN, NaCN, KCN) entirely, starting instead from readily available commercial materials [1]. This route eliminates the handling of highly toxic cyanide reagents, which were required in the original 1931 Levy synthesis (diazotization with CuCN) and later Tirouflet methods [2]. The cyanide-free process reduces occupational exposure risk and waste treatment costs, providing a verifiable safety and environmental differentiation compared to cyanide-based syntheses of nitrile-containing intermediates.

Green Chemistry Process Safety Environmental Compliance

Optimal Application Scenarios for 5-Cyanophthalide Based on Quantitative Evidence


Generic Citalopram/Escitalopram API Manufacturing

Procure 5-cyanophthalide as the key intermediate for cost-effective, one-pot synthesis of citalopram and escitalopram. The cyano group enables sequential Grignard additions without isolation of intermediates, reducing process complexity and waste [1]. Improved synthetic yields (80-88%) from 5-carboxyphthalide [2] and availability of high-purity commercial material (≥98% HPLC) [3] support efficient, regulatory-compliant manufacturing.

Analytical Reference Standard for ANDA/DMF Filings

Use high-purity 5-cyanophthalide (≥98% by HPLC, with total nitrogen verification) as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) [1]. The availability of full characterization data packages (NMR, IR, X-ray) [2] facilitates regulatory acceptance and reduces internal analytical burden.

Green Chemistry Process Development and Scale-Up

Select 5-cyanophthalide produced via cyanide-free synthetic routes to minimize environmental impact and improve process safety [1]. The three-step alternative synthesis avoids highly toxic cyanide reagents, reducing hazardous waste generation and EHS compliance costs. This is particularly advantageous for companies with sustainability targets or those operating under stringent environmental regulations.

Pharmaceutical Impurity Profiling and Forced Degradation Studies

Employ 5-cyanophthalide as a starting material for the synthesis of citalopram-related impurities and degradation products. Its well-defined structure and commercial availability in high purity [1] make it suitable for preparing impurity standards used in stability-indicating HPLC methods and forced degradation studies, which are critical for ANDA and NDA submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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